Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Profile vs. Core Scaffold
The target compound has a calculated XLogP3-AA of 4.8, indicating high lipophilicity [1]. This value is notably higher than the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one core scaffold, which would have a significantly lower logP, and is also higher than many reported 6,7-disubstituted PDK1 inhibitors in the same class, which often incorporate polar solubilizing groups [2]. This elevated lipophilicity is a direct consequence of the two halo-aromatic substituents and can influence membrane permeability and non-specific binding. This matters for procurement when a high-logP probe molecule is required for cellular or in vivo target engagement studies.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | Unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one core (estimated XLogP < 1.0); typical 6,7-disubstituted PDK1 inhibitor series compounds (range 2.5-4.0) [2] |
| Quantified Difference | >3.8 log units higher than unsubstituted core; ~0.8-2.3 log units higher than typical PDK1 lead compounds |
| Conditions | Computed by XLogP3 3.0 (PubChem); no experimental logP/logD data publicly available |
Why This Matters
The elevated lipophilicity of this specific compound distinguishes it from more polar analogs in the same class, making it a potentially superior choice for research applications requiring passive membrane permeability, such as cell-based phenotypic screening or intracellular target engagement assays.
- [1] PubChem. Compound Summary for CID 30849296. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
- [2] Lee AC, Ramanujulu PM, Poulsen A, et al. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Bioorg Med Chem Lett. 2012;22(12):4023-4027. View Source
